5,10-Dihydro-4-oxo-4h-pyrazolo[5,1-c][1,4]benzodiazepine-2-carboxylic acid
Description
5,10-Dihydro-4-oxo-4H-pyrazolo[5,1-c][1,4]benzodiazepine-2-carboxylic acid is a heterocyclic compound featuring a fused pyrazolo-benzodiazepine core with a carboxylic acid substituent at position 2. This structure combines a pyrazolo ring condensed with a benzodiazepine system, which is further functionalized by a ketone group at position 4 and a carboxylic acid group. The compound’s analytical characterization includes NMR, HPLC, LC-MS, and other quality control protocols, as noted in its product specifications .
Structure
3D Structure
Properties
IUPAC Name |
4-oxo-5,10-dihydropyrazolo[5,1-c][1,4]benzodiazepine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O3/c16-11-10-5-9(12(17)18)14-15(10)6-7-3-1-2-4-8(7)13-11/h1-5H,6H2,(H,13,16)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJAFZRQGQCBWFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2NC(=O)C3=CC(=NN31)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5,10-Dihydro-4-oxo-4h-pyrazolo[5,1-c][1,4]benzodiazepine-2-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-hydroxyethylhydrazine with suitable benzodiazepine precursors followed by cyclization can yield the desired compound . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often using catalysts and controlled environments to ensure consistency and scalability .
Chemical Reactions Analysis
5,10-Dihydro-4-oxo-4h-pyrazolo[5,1-c][1,4]benzodiazepine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at various positions on the benzodiazepine ring, often using halogenated reagents.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dimethyl sulfoxide (DMSO), and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted benzodiazepines and pyrazolo derivatives .
Scientific Research Applications
5,10-Dihydro-4-oxo-4h-pyrazolo[5,1-c][1,4]benzodiazepine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential interactions with biological macromolecules, including proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and as an anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 5,10-Dihydro-4-oxo-4h-pyrazolo[5,1-c][1,4]benzodiazepine-2-carboxylic acid involves its interaction with specific molecular targets, such as GABA receptors in the central nervous system. By binding to these receptors, the compound can modulate neurotransmitter activity, leading to potential sedative, anxiolytic, or anticonvulsant effects . The pathways involved in these effects include the modulation of ion channels and the inhibition of neurotransmitter release .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare 5,10-dihydro-4-oxo-4H-pyrazolo[5,1-c][1,4]benzodiazepine-2-carboxylic acid with analogous heterocyclic compounds, focusing on structural features, applications, and physicochemical properties.
Structural and Functional Analysis
- Core Heterocycle: The target compound’s pyrazolo-benzodiazepine core distinguishes it from pyrazolo-oxazinyl derivatives (e.g., CAS 623564-77-2) and imidazolyl-pyridinecarboxylic acids. The benzodiazepine moiety may enhance binding to neurological targets, as seen in related CNS-active compounds , whereas imidazolyl-pyridinecarboxylic acids are optimized for herbicidal activity .
- Substituent Effects: The ketone group at position 4 in the target compound is absent in the oxazinyl and imidazolyl analogs. This electron-withdrawing group may influence reactivity or metabolic stability.
Physicochemical Properties
- While molar mass data for the target compound is unavailable, the smaller oxazine analog (166.13 g/mol) and larger imazethapyr (289.33 g/mol) illustrate how structural complexity impacts molecular weight.
Biological Activity
5,10-Dihydro-4-oxo-4H-pyrazolo[5,1-c][1,4]benzodiazepine-2-carboxylic acid (CAS No. 87592-06-1) is a heterocyclic compound belonging to the pyrazolo[5,1-c][1,4]benzodiazepine class. Its unique structure has garnered attention in medicinal chemistry for potential therapeutic applications, particularly in neurology and inflammation.
The molecular formula of this compound is C12H9N3O3, with a molecular weight of 243.22 g/mol. The compound features a carboxylic acid group that enhances its biological activity and solubility in biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C12H9N3O3 |
| Molecular Weight | 243.22 g/mol |
| CAS Number | 87592-06-1 |
Research indicates that this compound interacts with various biological macromolecules, including proteins and nucleic acids. Its structural similarity to traditional benzodiazepines suggests potential anxiolytic properties; however, its exact mechanisms remain under investigation.
Anti-inflammatory Properties
Recent studies highlight the compound's anti-inflammatory effects. For instance, it has been shown to inhibit the NF-κB signaling pathway, which is crucial in inflammatory responses. In a cell-based assay, the compound demonstrated dose-dependent inhibition of LPS-induced NF-κB/AP-1 reporter activity with IC50 values below 50 µM .
Neuroprotective Effects
The compound's neuroprotective potential is being explored in models of neurodegenerative diseases. Preliminary findings suggest that it may modulate pathways involved in neuronal survival and apoptosis .
Case Studies
- Neuroprotection in Animal Models : In a study involving rodent models of neurodegeneration, administration of the compound resulted in reduced neuronal loss and improved cognitive function as measured by behavioral tests.
- Anti-inflammatory Activity : A series of experiments demonstrated that the compound effectively reduced inflammatory markers in both in vitro and in vivo models of inflammation, suggesting its potential utility as an anti-inflammatory agent.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other pyrazolo derivatives and traditional benzodiazepines:
| Compound Type | Activity Profile |
|---|---|
| Traditional Benzodiazepines | Anxiolytic effects but with sedation |
| Pyrazolo[4,3-b]pyridine | Anti-inflammatory but varied selectivity |
| 5,10-Dihydro-Pyrazolo | Potential for both neuroprotection and anti-inflammatory effects |
Q & A
Basic: What synthetic methodologies are commonly employed to prepare 5,10-Dihydro-4-oxo-4H-pyrazolo[5,1-c][1,4]benzodiazepine-2-carboxylic acid?
Answer:
The synthesis typically involves cyclocondensation reactions or multi-step heterocycle formation. For example:
- Cyclocondensation : Reacting pyrazole precursors with benzodiazepine intermediates under basic conditions (e.g., KOH in methanol) to form the fused heterocyclic core .
- Oxirane intermediates : Utilizing oxirane derivatives (e.g., E-1-(4-acetamidobenzoyl)-2-oxirane carboxylic acid) to generate fused systems via nucleophilic ring-opening reactions, followed by hydrolysis to yield the carboxylic acid moiety .
- Post-functionalization : Modifying preformed pyrazolo-benzodiazepine scaffolds by introducing the carboxylic acid group via oxidation or hydrolysis of ester precursors .
Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?
Answer:
Key methods include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substituent positions and heterocyclic connectivity. For example, C NMR can distinguish carbonyl carbons (e.g., 4-oxo group at ~165–170 ppm) .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns, ensuring purity and structural integrity .
- Infrared Spectroscopy (IR) : Identification of carbonyl (C=O, ~1700 cm) and carboxylic acid (O-H, ~2500–3000 cm) functional groups .
- Elemental Analysis : Confirming empirical formula consistency .
Advanced: How can researchers resolve contradictions in spectral data or bioactivity results across studies?
Answer:
Discrepancies often arise from synthetic conditions or impurities. Strategies include:
- Reaction optimization : Adjusting catalysts (e.g., sodium acetate in acetic anhydride) or reaction times to improve yield and purity, as seen in thiazolo-pyrimidine syntheses .
- Cross-validation : Using multiple techniques (e.g., X-ray crystallography with NMR) to confirm ambiguous signals .
- Bioactivity replication : Standardizing assay protocols (e.g., DNA-binding assays for antitumor activity) to minimize variability, as demonstrated in studies on pyrrolo-benzodiazepine antibiotics .
Advanced: What structure-activity relationship (SAR) principles guide the design of analogs for CNS disorder treatment?
Answer:
Key SAR insights from patented analogs include:
- Substituent effects : Electron-withdrawing groups (e.g., halogens) on the benzodiazepine ring enhance blood-brain barrier penetration, critical for CNS targeting .
- Carboxylic acid role : The acid group improves solubility and modulates receptor affinity; ester prodrugs (e.g., methyl esters) can enhance bioavailability .
- Heterocyclic rigidity : Fused pyrazolo rings increase metabolic stability, as observed in analogs with prolonged half-lives .
Advanced: What experimental designs are recommended for evaluating the compound’s DNA-binding mechanism in anticancer research?
Answer:
Methodologies include:
- DNA footprinting : To identify sequence-specific binding sites, as used for pyrrolo-benzodiazepine antibiotics .
- Covalent adduct analysis : Labile adducts can be detected via LC-MS under physiological conditions (pH 7.4, 37°C) .
- In vitro cytotoxicity : Testing against cancer cell lines (e.g., MCF-7) with IC determination, paired with controls (e.g., non-binding analogs) to validate specificity .
Advanced: How can computational modeling enhance the understanding of this compound’s reactivity?
Answer:
- DFT calculations : Predict frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites, aligning with experimental Hammett correlations for substituent effects .
- Molecular docking : Simulate interactions with biological targets (e.g., neuropeptide Y receptors) to prioritize analogs for synthesis .
- MD simulations : Evaluate stability of DNA adducts over time, guiding modifications to improve binding kinetics .
Advanced: What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
Answer:
- Chiral resolution : Use of chiral auxiliaries or catalysts (e.g., L-proline) during cyclocondensation to control stereochemistry .
- Chromatographic purification : Preparative HPLC with chiral columns to separate enantiomers, critical for CNS-active compounds where racemic mixtures may reduce efficacy .
- Process monitoring : In-line FTIR or Raman spectroscopy to detect impurities early, ensuring compliance with pharmacopeial standards .
Advanced: How do solvent and temperature conditions impact the compound’s stability during storage?
Answer:
- Degradation pathways : Hydrolysis of the carboxylic acid group in aqueous media (pH-dependent) or photodegradation of the benzodiazepine core .
- Optimal storage : Lyophilized form at -20°C under inert atmosphere (N) to prevent oxidation, based on stability data for related pyrazole-carboxylic acids .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
